[(4-Methoxy-1-benzofuran-6-yl)methyl](triphenyl)phosphanium bromide
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Overview
Description
(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide is an organic compound with the chemical formula C26H22BrO2P It is a phosphonium salt that features a benzofuran ring substituted with a methoxy group and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide typically involves the reaction of 4-methoxy-1-benzofuran-6-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form ylides, which are intermediates in various organic reactions. These ylides can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but lacks the benzofuran ring.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide is unique due to the presence of both the benzofuran ring and the triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
831223-02-0 |
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Molecular Formula |
C28H24BrO2P |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(4-methoxy-1-benzofuran-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H24O2P.BrH/c1-29-27-19-22(20-28-26(27)17-18-30-28)21-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI Key |
LZWXDJXLMUOKLP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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